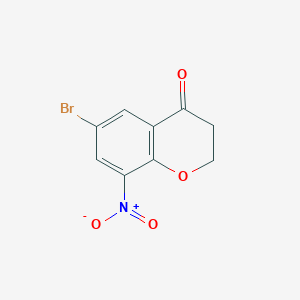

6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

Description

Chemical Classification and Nomenclature of Benzopyran Derivatives

Benzopyran derivatives represent a fundamental class of heterocyclic compounds characterized by the fusion of a benzene ring with a pyran ring system. These compounds are systematically classified within the broader family of oxygen-containing heterocycles, where the pyran ring contains one oxygen atom as the sole heteroatom. The International Union of Pure and Applied Chemistry nomenclature system designates these compounds based on their structural arrangement and the position of functional groups within the fused ring system.

The benzopyran framework exists in two primary isomeric forms: 2H-1-benzopyran and 4H-1-benzopyran, distinguished by the position of hydrogen atoms and the degree of unsaturation within the pyran ring. The 2H-chromene structure, also known as 2H-1-benzopyran, represents the simplest member of this class, where the heterocyclic pyran ring contains a double bond between positions 3 and 4. This structural arrangement provides the foundational scaffold upon which various substituents can be introduced to modify the compound's chemical and biological properties.

Within the broader classification system, benzopyran derivatives are categorized based on their oxidation state and substitution patterns. The chroman-4-one subfamily, to which 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one belongs, represents partially saturated benzopyran derivatives containing a ketone functional group at the 4-position. This specific structural motif is particularly significant in medicinal chemistry due to its prevalence in naturally occurring flavonoids and its ability to serve as a versatile synthetic intermediate.

Structural Features of this compound

The molecular structure of this compound encompasses several distinctive features that contribute to its unique chemical properties. The compound possesses a molecular formula of C₉H₆BrNO₄ with a molecular weight of 272 Da, reflecting the presence of both bromine and nitro substituents on the benzopyran core. The Chemical Abstracts Service registry number 1344891-41-3 provides unambiguous identification of this specific compound within chemical databases.

The structural architecture of this compound features a bicyclic system where the benzene ring is fused to a dihydropyran ring containing a ketone functionality at position 4. The bromine atom occupies position 6 of the benzene ring, while the nitro group is positioned at the 8-position, creating a specific substitution pattern that influences both the electronic properties and reactivity of the molecule. The dihydro nature of the pyran ring, indicated by the presence of a methylene group, distinguishes this compound from fully unsaturated benzopyran derivatives.

The stereochemical considerations of this compound include the potential for conformational flexibility within the dihydropyran ring system. The saturated portion of the molecule can adopt various conformations, with the oxygen atom and the ketone carbonyl group influencing the overall three-dimensional shape of the compound. The presence of electron-withdrawing groups, specifically the bromine and nitro substituents, significantly affects the electron density distribution throughout the molecule, thereby modifying its chemical reactivity and potential biological activity.

Historical Context in Heterocyclic Chemistry

The development of benzopyran chemistry traces its origins to the early investigations of naturally occurring flavonoid compounds, where researchers first identified the fundamental benzopyran scaffold in plant metabolites. The recognition of benzopyrans as privileged structures in medicinal chemistry emerged from extensive studies of natural products, particularly those derived from edible vegetables and fruits containing chromene-based compounds. This historical foundation established benzopyrans as important pharmacophores capable of interacting with diverse cellular targets.

The synthetic chemistry of substituted benzopyrans gained momentum through the development of methodologies for introducing various functional groups onto the core benzopyran structure. Early synthetic approaches focused on the construction of the heterocyclic ring system through cyclization reactions, while subsequent advances enabled the selective functionalization of specific positions within the benzopyran framework. The introduction of halogen and nitro substituents, as exemplified in this compound, represents a sophisticated approach to modifying the electronic properties of the benzopyran core.

The evolution of benzopyran chemistry has been significantly influenced by the recognition of these compounds as key intermediates in the biosynthesis of flavonoids and related natural products. The enzyme chalcone isomerase, which catalyzes the conversion of chalcone-like compounds to flavanones, exemplifies the biological significance of benzopyran formation reactions. This enzymatic transformation provided inspiration for synthetic chemists to develop biomimetic approaches to benzopyran synthesis, leading to more efficient and selective methods for preparing substituted derivatives.

Significance in Organic and Medicinal Chemistry Research

The importance of this compound in contemporary research stems from its potential as a versatile synthetic intermediate and its relevance to medicinal chemistry applications. Benzopyran derivatives have demonstrated remarkable biological activities, including antitumor, antioxidant, anti-inflammatory, antimicrobial, and antiviral properties, making them attractive targets for pharmaceutical development. The specific substitution pattern present in this compound provides opportunities for further structural modifications that may enhance biological activity or selectivity.

From a synthetic chemistry perspective, the presence of both bromine and nitro functional groups offers multiple sites for chemical transformation. The bromine atom can serve as a leaving group in nucleophilic substitution reactions or as a coupling partner in metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Similarly, the nitro group can undergo reduction to generate amino functionality or participate in other transformations that expand the chemical space accessible from this starting material.

The medicinal chemistry significance of benzopyran derivatives extends to their role as scaffolds for drug discovery programs targeting various therapeutic areas. Research has demonstrated that structural modifications to the benzopyran core can modulate interactions with specific biological targets, including enzymes involved in inflammation, cancer progression, and microbial infections. The systematic study of structure-activity relationships within the benzopyran family has provided valuable insights into the molecular features responsible for biological activity.

Current research initiatives involving this compound focus on its potential applications in developing new therapeutic agents. The compound serves as a building block for the synthesis of more complex molecules with enhanced biological profiles, while also functioning as a probe compound for investigating the mechanism of action of benzopyran-based bioactive molecules. The availability of this compound through commercial suppliers facilitates its incorporation into research programs worldwide.

Position of this compound in Flavanone Chemistry

Within the broader context of flavanone chemistry, this compound occupies a unique position as a synthetic analog of naturally occurring flavanone compounds. Flavanones represent a major class of flavonoids characterized by their 2-phenylchroman-4-one core structure, which shares the fundamental benzopyran framework with the target compound. The distinction lies in the presence of a phenyl substituent at position 2 in natural flavanones, whereas the synthetic compound lacks this characteristic feature.

The relationship between this compound and natural flavanones provides insights into the structure-activity relationships governing biological activity within this chemical family. Natural flavanones such as naringenin, hesperetin, and eriodictyol demonstrate significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthetic compound offers an opportunity to investigate how modifications to the substitution pattern affect these biological activities while maintaining the core benzopyran structure.

The flavanone classification system encompasses over 5000 naturally occurring compounds, each exhibiting unique substitution patterns and biological profiles. The synthetic accessibility of this compound provides researchers with a simplified model system for studying the fundamental properties of the benzopyran scaffold without the complexity introduced by additional substituents. This reductionist approach enables systematic investigation of how specific functional groups contribute to overall molecular behavior.

| Flavanone Type | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| Natural Flavanones | 2-phenylchroman-4-one | Hydroxyl groups | Antioxidant, anti-inflammatory |

| Synthetic Analogs | Chroman-4-one | Halogen, nitro groups | Variable, structure-dependent |

| 6-Bromo-8-nitro derivative | 3,4-dihydro-2H-1-benzopyran-4-one | Bromine (position 6), nitro (position 8) | Under investigation |

Properties

IUPAC Name |

6-bromo-8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-5-3-6-8(12)1-2-15-9(6)7(4-5)11(13)14/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFMGAPKAQACDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination

- Method : The bromination step can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. This reaction is often conducted in a solvent like carbon tetrachloride or acetonitrile.

- Conditions : The reaction conditions may vary depending on the specific catalyst and solvent used, but generally, it involves stirring at room temperature or slightly elevated temperatures until the reaction is complete.

Nitration

- Method : The nitration step involves treating the brominated intermediate with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. This step requires careful control of reaction conditions to avoid over-nitration or side reactions.

- Conditions : The nitration reaction is typically carried out under controlled conditions, such as low temperature and careful addition of the nitrating agent, to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound involves scaling up the bromination and nitration reactions. This often includes the use of continuous flow reactors and advanced purification techniques to optimize yield and purity.

Data and Research Findings

| Parameter | Description | Value/Condition |

|---|---|---|

| Molecular Formula | Chemical formula of the compound | CHBrNO |

| Molecular Weight | Molecular weight of the compound | 272.05 g/mol |

| Purity | Typical purity of the compound | 95% |

| Storage Temperature | Recommended storage temperature | Room Temperature (RT) |

| Physical Form | Physical state of the compound | Powder |

Comparison with Similar Compounds

This compound is distinct from other benzopyran derivatives due to the presence of both bromine and nitro groups. Similar compounds include:

- 6-Bromo-3,4-dihydro-3-nitro-2H-1-benzopyran : This compound has a different substitution pattern.

- 8-Nitro-3,4-dihydro-2H-1-benzopyran-4-one : Lacks the bromine atom but retains the nitro group.

- 3,4-Dihydro-2H-1-benzopyran-4-one : The parent compound without bromine or nitro substitutions.

Biological Activity and Applications

This compound has been investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its unique structure makes it a valuable building block for the synthesis of more complex organic molecules and heterocycles, with potential applications in medicinal chemistry and drug development.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates substitution reactions at the bromo and nitro positions. Key findings include:

Bromine Displacement

-

The bromo group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example, coupling with pyridylacetic acid derivatives in THF using N-methylmorpholine (NMM) as a base yields hybrid chromanone-pyridine structures .

-

Reaction with copper(I) cyanide in dimethylformamide (DMF) replaces bromine with a cyano group, forming nitrile derivatives .

Nitro Group Reactivity

-

The nitro group can be reduced to an amine using H₂/Pd-C in methanol or ethanol, enabling access to aminochromenone intermediates .

-

Under basic conditions, the nitro group stabilizes the aromatic ring, directing electrophilic attacks to meta positions.

Nitro to Amine Reduction

-

Catalytic hydrogenation (H₂, 1 atm) with 10% Pd/C in ethanol at 25°C quantitatively reduces the nitro group to an amine .

-

Alternative reductants like SnCl₂/HCl achieve similar results but require acidic conditions.

Ketone Reduction

-

The ketone moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ , though competing nitro reduction may occur without selective protection .

Knoevenagel Condensation

-

The ketone reacts with active methylene compounds (e.g., malononitrile) in pyridine at 60°C to form α,β-unsaturated derivatives.

Michael Addition

-

Acts as an electrophilic partner in decarboxylative Michael additions. For instance, reactions with 2-pyridylacetic acid hydrochloride in THF/DABCO yield 4-(pyridylmethyl)chroman-2-one derivatives .

Suzuki-Miyaura Coupling

-

The bromo group participates in palladium-catalyzed couplings with arylboronic acids. Optimal conditions use Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C .

| Reaction Partner | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Dioxane/H₂O | 72% | |

| 4-Methoxyphenylboronic acid | Same as above | Same as above | 68% |

Nitrile Formation

-

Bromine displacement with CuCN in DMF at 120°C produces 8-nitro-4-oxo-3,4-dihydro-2H-1-benzopyran-6-carbonitrile .

Hydrolysis

-

The ketone undergoes hydrolysis under acidic conditions (H₂SO₄, reflux) to yield carboxylic acid derivatives, though competing nitro reduction may occur.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one exhibits notable biological activities, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Studies have shown that derivatives of benzopyran compounds demonstrate antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various bacterial strains. The nitro group is often associated with enhanced antibacterial activity due to its ability to interfere with bacterial cell functions.

Antioxidant Properties

The antioxidant potential of coumarin derivatives has been widely studied. The presence of the nitro group may enhance the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Binding Affinity Studies

Interaction studies involving this compound have focused on its binding affinity with various biological targets. These studies often utilize techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy to elucidate the compound's mechanism of action.

Potential as a Therapeutic Agent

The unique structure may allow for selective targeting in therapeutic applications, particularly in cancer treatment where targeted therapies are increasingly important. The compound's reactivity could be harnessed to develop prodrugs that release active pharmaceutical ingredients under specific conditions.

Material Science

The unique chemical properties of this compound may also lend themselves to applications in material science:

Polymer Chemistry

Due to its reactive functional groups, this compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength.

Dyes and Pigments

Compounds in the benzopyran family are known for their vibrant colors and fluorescence properties. Thus, this compound could potentially be developed into dyes or pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzopyranone derivatives arises from variations in substituent type, position, and oxidation states. Below is a comparative analysis of 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: The nitro group in this compound enhances electrophilicity compared to halogen-only analogs (e.g., 6,8-dibromo or 8-bromo derivatives). This could influence reactivity in nucleophilic aromatic substitution or catalytic coupling reactions .

Physical Properties :

- The nitro-containing compound in exhibits a high melting point (215°C), suggesting strong intermolecular forces due to polar nitro and bromine groups . Comparable data for other derivatives are sparse but critical for industrial processing.

Biological and Industrial Relevance: Halogenated benzopyranones (e.g., 6,8-dibromo) are associated with environmental and health risks due to bioaccumulation, necessitating careful handling .

Biological Activity

6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound with notable potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by the molecular formula CHBrNO and a molecular weight of 272.05 g/mol, has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

The synthesis of this compound typically involves bromination and nitration of a benzopyran precursor. Common methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Nitration : Treatment with nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.

- Receptor Modulation : It can interact with cellular receptors to influence signaling pathways.

- Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has been shown to effectively inhibit the proliferation of breast and colon cancer cells by modulating apoptotic pathways .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT29 (Colon) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various experimental models .

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent increase in apoptosis markers after treatment with varying concentrations over 48 hours. The study concluded that the compound could be developed further for therapeutic applications against breast cancer . -

Case Study on Antimicrobial Efficacy :

Another research project evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. The results indicated that modifications to the nitro group significantly enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one, given its structural analogs?

- Methodology : Multi-step synthesis starting from a benzopyran-4-one scaffold. Bromination at the 6-position can be achieved using electrophilic brominating agents (e.g., N-bromosuccinimide in acetic acid). Subsequent nitration at the 8-position requires careful optimization of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at controlled temperatures). Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating the target compound .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use full PPE (gloves, lab coat, goggles) and ensure proper ventilation. For respiratory protection, employ NIOSH-approved P95/P99 respirators if aerosolization occurs. Avoid drainage system contamination by using closed waste containers. Refer to OSHA and CEN standards for hazard mitigation .

Q. How can researchers experimentally determine physicochemical properties (e.g., solubility, logP) in the absence of published data?

- Methodology :

- Solubility : Use the shake-flask method with solvents of varying polarity (water, ethanol, DMSO).

- logP : Employ reversed-phase HPLC with a calibrated column or use computational tools like ACD/Labs or ChemAxon.

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary melting point apparatus .

Advanced Research Questions

Q. How can the nitration step be optimized for regioselective introduction of the nitro group at the 8-position?

- Methodology :

- Directing Groups : Introduce electron-withdrawing groups (e.g., bromine at 6-position) to direct nitration to the 8-position via meta-directing effects.

- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Kinetic Control : Monitor reaction progress using TLC or in-situ IR spectroscopy to halt the reaction before over-nitration occurs .

Q. What advanced analytical techniques are most effective for structural elucidation and purity assessment?

- Methodology :

- NMR : ¹H/¹³C NMR with DEPT-135 and 2D experiments (COSY, HSQC) to resolve substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) for molecular formula confirmation.

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable.

- HPLC-PDA : Purity validation using a C18 column and UV detection at λmax ~250–300 nm .

Q. How can contradictory spectral data from different synthesis batches be systematically resolved?

- Methodology :

- Batch Comparison : Analyze reaction conditions (temperature, stoichiometry) across batches.

- Isolation of Byproducts : Use preparative HPLC to isolate impurities; characterize via MS/NMR.

- Control Experiments : Replicate reactions under strictly controlled parameters to identify variability sources.

- Collaborative Validation : Cross-validate data with independent labs or computational models (e.g., NMR prediction software) .

Q. What computational approaches can predict the reactivity or biological activity of this compound?

- Methodology :

- DFT Calculations : Model electrophilic aromatic substitution pathways to predict nitration/bromination sites.

- Molecular Docking : Screen against target proteins (e.g., kinases) to hypothesize biological activity.

- QSAR Models : Train models using benzopyran-4-one derivatives with known bioactivity data .

Methodological Notes

- Stability Studies : Conduct accelerated degradation studies under varied pH, temperature, and light conditions to assess shelf-life. Use HPLC to monitor decomposition products .

- Toxicology Screening : Prioritize Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) if biological activity is suspected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.